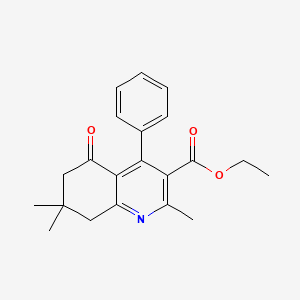
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
- Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-(5-(3-chloro-4-methoxyphenyl)-2-furyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is unique due to its specific structural features, such as the phenyl group attached to the quinoline core. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of polyhydroquinoline derivatives characterized by a fused quinoline structure. Its molecular formula is C21H25NO3 and it features a phenyl ring and an ethyl ester group. The crystal structure reveals a sofa conformation of the hydropyridine ring with notable hydrogen bonding interactions that contribute to its stability in crystalline form .
Biological Activities
1. Antitumor Activity
Research indicates that derivatives of polyhydroquinolines exhibit potent antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl has been noted for its potential in targeting specific cancer types.
2. Antimicrobial Properties
The compound has demonstrated significant antibacterial and antifungal activities. In vitro studies revealed effectiveness against various pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
3. Anti-HIV Activity
Several studies have highlighted the anti-HIV properties of related compounds in the quinoline family. These compounds interfere with viral replication and exhibit cytotoxic effects on HIV-infected cells . Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl may share similar mechanisms.
4. Other Pharmacological Activities
Additional pharmacological properties include anti-inflammatory and analgesic effects. The compound's ability to modulate inflammatory pathways has been documented in several experimental models .
Case Studies
-
Antitumor Efficacy
A study evaluated the antitumor activity of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl in human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents. -
Antimicrobial Testing
In a comparative study against standard antibiotics, ethyl 2,7,7-trimethyl-5-oxo-4-phenyl showed superior efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), reinforcing its potential as an antimicrobial agent.
Synthesis Methods
The synthesis of ethyl 2,7,7-trimethyl-5-oxo-4-phenyl involves a multi-step process typically starting from readily available precursors like dimethylcyclohexanedione and benzaldehyde under acidic conditions. The reaction conditions and purification steps are crucial for obtaining high yields and purity .
Data Summary
Properties
CAS No. |
13337-65-0 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H23NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3 |
InChI Key |
HMPNSVDJZAEYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















